Xmu-MP-2
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Overview
Description
Xmu-MP-2 is a potent and selective BRK inhibitor . It inhibits BRK-positive breast cancer cell proliferation and the autophosphorylation of BRK Y342 in a dose-dependent manner . It also blocks the proliferation and survival of BRK-transformed Ba/F3 cells .
Synthesis Analysis
The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound . This strategy uses a “targeted cytotoxic” screening platform . Xmu-MP-2 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of BRK, effectively inhibiting BRK’s kinase activity .Molecular Structure Analysis
The molecular formula of Xmu-MP-2 is C32H33F3N8O2 . Its exact mass is 618.27 and its molecular weight is 618.670 .Chemical Reactions Analysis
Xmu-MP-2 inhibits the autophosphorylation of BRK Y342 in a dose-dependent manner . It also abolishes the phosphorylation levels of STAT3 Y705 and STAT5 Y694 .Physical And Chemical Properties Analysis
The molecular weight of Xmu-MP-2 is 618.670 . The elemental analysis shows that it contains C, 62.13; H, 5.38; F, 9.21; N, 18.11; O, 5.17 .Scientific Research Applications
Hair Follicle Regeneration : XMU-MP-1, a closely related compound to XMU-MP-2, was explored for its potential in hair follicle regeneration as a novel strategy for treating pathological hair loss disorders. However, it was found to decrease the proliferation of hair matrix keratinocytes, indicating a need for caution in interpreting its effects (Mitchell, Mellor, & Purba, 2020).
Breast Cancer Treatment : XMU-MP-2 has been identified as a potent and selective inhibitor of breast tumor kinase (BRK) in breast cancer. It inhibits BRK kinase activity and disrupts BRK-mediated signaling pathways, reducing proliferation in BRK-positive breast cancer cells and repressing tumor growth in mouse models (Jiang et al., 2017).
Diabetes Mellitus Treatment : XMU-MP-1, inhibiting mammalian Ste-20-like kinase 1/2 (MST1/2), has shown beneficial effects in improving glucose tolerance in a mouse model of streptozotocin-induced diabetes. It enhances the survival and function of pancreatic β cells, suggesting MST1 as a therapeutic target for diabetes (Faizah et al., 2020).
Osteoarthritis Treatment : XMU-MP-1 has demonstrated a protective effect on cartilage degradation and chondrocyte apoptosis in osteoarthritis, suggesting its potential as a therapeutic option for this condition (Hao et al., 2022).
Tissue Regeneration : XMU-MP-1, by inhibiting MST1/2 activities, promotes repair and regeneration in multiple models of intestinal and liver injury, offering a novel approach to potentiate tissue repair and regeneration (Fan et al., 2016).
Liver Disease Treatment : XMU-MP-1's ability to inhibit MST1/2 kinase activities has been shown to promote liver repair and regeneration in experimental models of both acute and chronic liver injury (Ray, 2016).
Cardiovascular Health : XMU-MP-1 has been shown to protect against adverse cardiac remodeling by increasing the activity of the Hippo pathway effector YAP in cultured cardiomyocytes, reducing apoptosis, and preserving cardiac function in vivo following pressure overload (Triastuti et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWRRCZLAOQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F3N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xmu-MP-2 |
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